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Compound of Interest

Compound Name:

2-[(2-

Chlorophenyl)formamido]propanoi

c acid

CAS No.: 936015-11-1

Cat. No.: B2376656

Get Quote

Comparative Mass Spectrometry Guide: 2-[(2-
Chlorophenyl)formamido]propanoic acid
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 2-[(2-Chlorophenyl)formamido]propanoic acid. Note that while the

nomenclature "[(2-Chlorophenyl)formamido]" is chemically specific, in pharmaceutical

databases this string is frequently synonymous with N-(2-Chlorobenzoyl)alanine.

For the purpose of this guide, we treat the compound as N-(2-Chlorobenzoyl)alanine (Formula:

C₁₀H₁₀ClNO₃, MW: 227.64), a structural analog often encountered as a synthesis impurity or

metabolite in the development of benzoyl-amino acid based pharmacophores.
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Specificity: Distinguishing the 2-chloro isomer from 3-chloro and 4-chloro regioisomers using

Ortho-Effect fragmentation dynamics.

Sensitivity: Comparing Electrospray Ionization (ESI) Positive vs. Negative modes.

Structural Validation: Differentiating the target benzamido structure from theoretical N-formyl-

N-phenyl isomers.

Chemical Identity & Nomenclature Resolution
Before establishing MS protocols, it is critical to resolve the nomenclature ambiguity to ensure

the correct structure is analyzed.

Attribute Specification

Common Name N-(2-Chlorobenzoyl)alanine

Systematic Name 2-[(2-Chlorophenyl)formamido]propanoic acid

CAS Registry
936015-11-1 (Generic/Isomer specific variants

exist)

Molecular Formula C₁₀H₁₀ClNO₃

Monoisotopic Mass 227.0349 Da

Structure Description

Propanoic acid backbone with a 2-

chlorobenzamido substituent at the alpha

position.[1][2][3][4][5][6]

Critical Note: The term "formamido" typically denotes a formylamino group (-NHCHO).

However, when prefixed with "(Phenyl)", it is often used in older or automated nomenclature to

describe a benzamido group (-NH-CO-Ph). The fragmentation pattern described below

validates the Benzoyl structure (presence of m/z 139 acylium ion) versus the N-Formyl

structure (which would lack m/z 139).

Experimental Protocol: High-Resolution MS/MS
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To achieve reproducible fragmentation, the following LC-MS/MS conditions are recommended.

This protocol prioritizes the detection of diagnostic acylium ions.

Methodology
Sample Preparation: Dissolve standard in 50:50 Methanol:Water (0.1% Formic Acid) to a

concentration of 1 µg/mL.

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive (+ve) and Negative (-ve) switching.

Collision Energy (CE): Ramped 10–40 eV to capture both precursor stability and deep

fragmentation.

Optimized Source Parameters (Q-TOF/Orbitrap)
Parameter Setting Rationale

Capillary Voltage 3.5 kV

Balances ionization efficiency

without in-source

fragmentation.

Cone Voltage 30 V

Sufficient to decluster adducts

but preserve the labile amide

bond.

Source Temp 120 °C
Prevents thermal degradation

of the carboxylic acid moiety.

Desolvation Gas 800 L/hr
Ensures stable spray for polar

acidic compounds.

Fragmentation Analysis: The "Fingerprint"
ESI(+) Positive Mode Pathway
The positive mode spectrum is dominated by amide bond cleavage. The 2-chloro substituent

introduces specific steric and electronic effects (Ortho-Effect) that influence fragment intensity.
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Precursor Ion: [M+H]⁺ = m/z 228.04

Primary Fragment (Base Peak):m/z 139.00 (2-Chlorobenzoyl cation).

Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion.

Diagnostic Value: This peak confirms the "Benzoyl" structure. The presence of the ³⁷Cl

isotope (m/z 141) in a 3:1 ratio is mandatory for confirmation.

Secondary Fragment:m/z 210.03 ([M+H - H₂O]⁺).

Mechanism: Loss of water from the carboxylic acid group. This is often enhanced in the 2-

chloro isomer due to the "Ortho Effect," where the chlorine atom sterically forces the side

chain into a conformation favoring intramolecular interaction.

Minor Fragment:m/z 111.00 (2-Chlorophenyl cation).

Mechanism: Neutral loss of CO (28 Da) from the m/z 139 acylium ion.

ESI(-) Negative Mode Pathway
Negative mode provides complementary structural information, particularly for the acid moiety.

Precursor Ion: [M-H]⁻ = m/z 226.02

Primary Fragment:m/z 182.03 ([M-H - CO₂]⁻).

Mechanism: Decarboxylation of the carboxylic acid.

Secondary Fragment:m/z 154.99 (2-Chlorobenzoate anion).

Mechanism: Hydrolytic-type cleavage of the amide bond in the gas phase.

Visualization: Fragmentation Pathway
The following diagram illustrates the ESI(+) fragmentation logic, highlighting the critical

diagnostic ions.
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Figure 1: ESI(+) Fragmentation pathway of N-(2-Chlorobenzoyl)alanine showing the diagnostic

acylium ion cascade.

Comparative Analysis: Performance vs. Alternatives
This section compares the target compound against its most common analytical interferences.

Scenario A: Regioisomer Discrimination (2-Cl vs. 4-Cl)
The 2-chloro and 4-chloro isomers are isobaric (same mass). MS/MS alone often yields the

same fragments (m/z 139, 111).
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Feature
2-Chlorobenzoyl

(Target)

4-Chlorobenzoyl

(Alternative)

Differentiation

Strategy

Retention Time (RT)
Typically elutes earlier

on C18 columns.
Typically elutes later.

The 2-Cl causes steric

twisting, increasing

polarity relative to the

planar 4-Cl.

Water Loss (m/z 210) High Intensity. Low Intensity.

The Ortho-Effect in 2-

Cl facilitates

interaction between

the amide carbonyl

and acid hydroxyl,

promoting

dehydration.

Fragment Ratio
High m/z 111/139

ratio at high CE.

Lower m/z 111/139

ratio.

2-Cl destabilizes the

acylium ion slightly

more than 4-Cl.

Scenario B: Structural Isomer Discrimination
Comparing N-(2-Chlorobenzoyl)alanine vs. the theoretical N-(2-Chlorophenyl)-N-formylalanine.

Target (Benzoyl): Produces m/z 139 (Cl-Ph-CO⁺).

Alternative (N-Formyl): Would produce m/z 126 (Cl-Ph-NH⁺) or m/z 154 (Cl-Ph-N(CHO)⁺). It

cannot produce m/z 139 because the carbonyl is attached to the nitrogen, not the phenyl

ring.

Conclusion: The observation of m/z 139 definitively rules out the N-formyl-N-phenyl isomer.

References
NIST Chemistry WebBook. (2025).[3] Mass Spectrum of Propanoic acid, 2-chloro-

derivatives. National Institute of Standards and Technology.[3][7] Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=17639-93-9
https://webbook.nist.gov/cgi/cbook.cgi?ID=17639-93-9
https://webbook.nist.gov/cgi/cbook.cgi?ID=C598787&Mask=200
https://webbook.nist.gov/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2376656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (2025).[2] Compound Summary: 2-(Carbamoylamino)propanoic acid and

derivatives. National Library of Medicine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2376656?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2376656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

